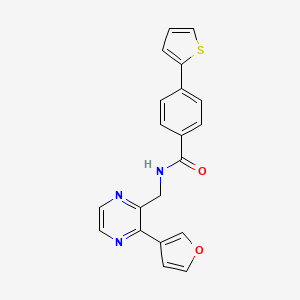

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c24-20(15-5-3-14(4-6-15)18-2-1-11-26-18)23-12-17-19(22-9-8-21-17)16-7-10-25-13-16/h1-11,13H,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDPDVJGGIZSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, mechanisms of action, biological activity, and relevant case studies.

The compound is synthesized through multi-step reactions, often employing methods such as the Suzuki cross-coupling reaction. The general synthetic route involves the coupling of various aryl or heteroaryl boronic acids with specific precursors, leading to the desired benzamide structure.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4OS |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 2034501-51-2 |

| Density | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is attributed to its interaction with various molecular targets. Compounds with similar structures have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation and microbial growth. Specifically, the compound may induce apoptosis in cancer cells by modulating pathways associated with caspases and reactive oxygen species (ROS).

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant activity against Mycobacterium tuberculosis . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The MTT assay results suggest that it exhibits stronger cytotoxic effects compared to standard chemotherapeutic agents like cisplatin.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.0 | Cisplatin | 20.0 |

| MDA-MB-231 | 12.5 | Cisplatin | 18.0 |

Case Studies

- Study on Anticancer Mechanisms : A recent study investigated the apoptotic pathways activated by this compound in breast cancer cells. The results indicated an increase in caspase activity (caspase 3/7), suggesting that the compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction .

- Antimicrobial Efficacy : Another study focused on the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis . The findings revealed that it inhibited bacterial growth significantly at low concentrations, highlighting its potential as a lead compound for developing new anti-tubercular agents.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Benzamide Derivatives

Substituent Effects on Aromatic Rings

Thiophene vs. Furan Substituents :

The presence of thiophen-2-yl in the benzamide para position (as in the target compound) is shared with N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (). Both compounds utilize thiophene’s electron-rich sulfur atom, which enhances π-π stacking interactions in biological targets. However, the trifluoromethoxy group in ’s compound increases hydrophobicity compared to the pyrazine-linked furan in the target molecule .- Pyrazine vs. Pyrazole/Pyrimidine Cores: Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replace pyrazine with pyrazolo-pyrimidine scaffolds. These analogs prioritize planar aromatic systems for kinase inhibition, whereas the pyrazine-furan-thiophene combination in the target compound may favor solubility due to reduced planarity .

Linker Modifications

- Methylene vs. Ethyl Linkers: The target compound employs a methylene bridge between the pyrazine and benzamide, contrasting with N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide (), which uses an ether linkage.

Physicochemical Properties

Table 1: Molecular Properties of Selected Analogs

Key Observations :

- The target compound has a moderate molecular weight (369.4 g/mol), aligning with Lipinski’s rule for drug-likeness.

- Fluorine-containing analogs () exhibit higher molecular weights due to halogenation, which may affect metabolic stability .

Anticancer and Enzyme Inhibition Potential

- Docking Scores: Benzamide derivatives like (E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide () show docking scores of -8.54 kcal/mol against HDAC8, comparable to vorinostat (-9.1 kcal/mol). The target compound’s pyrazine-thiophene scaffold may similarly interact with histone deacetylases, though experimental validation is needed .

- Anti-LSD1 Activity: Compounds such as N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride () demonstrate anti-LSD1 (lysine-specific demethylase 1) activity, a target in oncology. The thiophen-2-yl group in these analogs is critical for binding, suggesting the target compound may share this mechanism .

Computational and Crystallographic Studies

- Density Functional Theory (DFT) :

Methods from and (e.g., Becke’s hybrid functional) could model the target compound’s electronic properties, predicting reactivity at the furan and thiophene rings . - Crystallography :

The single-crystal X-ray structure of (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () confirms planar benzamide geometry, a feature likely conserved in the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide?

- Methodology : Multi-step synthesis typically involves coupling heterocyclic fragments (furan, pyrazine, thiophene) via amide or alkylation reactions. For example:

- Step 1 : Synthesis of the pyrazine-furan core via nucleophilic substitution or cross-coupling reactions.

- Step 2 : Functionalization of the benzamide moiety using coupling agents like HBTU or BOP in THF, followed by purification via silica gel chromatography .

- Step 3 : Final assembly via reductive amination or alkylation under inert conditions .

- Key Considerations : Optimize reaction solvents (e.g., THF for solubility) and monitor intermediates using TLC or NMR for purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirm substitution patterns of furan (δ ~7.4–7.8 ppm) and thiophene (δ ~6.9–7.3 ppm) groups .

- ESI-MS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bending modes .

- UV-Vis : Analyze π→π* transitions in the pyrazine and thiophene moieties for electronic profiling .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Compare computed vibrational spectra (IR) with experimental data to validate accuracy .

Q. What experimental and computational approaches resolve contradictions in reaction yields or byproduct formation?

- Case Study : Discrepancies in amide coupling efficiency (e.g., 35% vs. 60% yields in similar reactions ):

- Hypothesis : Competing side reactions (e.g., hydrolysis of activated intermediates).

- Resolution :

- Monitor reaction progress via LC-MS to detect transient intermediates.

- Adjust stoichiometry of coupling agents (e.g., HBTU) or use alternative bases (DIPEA vs. Et3N) .

Q. How does the compound interact with enzymes or receptors, and what biochemical pathways are implicated?

- Target Identification : Similar trifluoromethyl-benzamide derivatives inhibit bacterial AcpS-PPTase enzymes, disrupting lipid biosynthesis .

- Mechanistic Insights :

- Docking Studies : Use AutoDock Vina to model binding to active sites (e.g., hydrophobic pockets accommodating thiophene/furan groups) .

- Pathway Analysis : Link inhibition to downstream effects on fatty acid metabolism via metabolomics .

Q. What crystallographic methods are suitable for determining its 3D structure?

- Single-Crystal X-ray Diffraction :

- Grow crystals via vapor diffusion (e.g., DCM/hexane).

- Refine structures using SHELX software, leveraging its robust algorithms for handling disordered solvent molecules .

Methodological Considerations Table

Key Data Contradictions and Resolutions

- Low Yields in Amide Coupling : Attributed to steric hindrance from the pyrazine-furan group. Mitigate by switching to microwave-assisted synthesis (e.g., 50°C, 30 min) .

- Discrepant Biological Activity : Use QSAR models to correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.